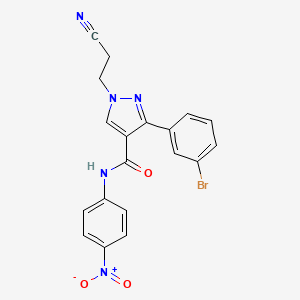
3-(3-bromophenyl)-1-(2-cyanoethyl)-N-(4-nitrophenyl)-1H-pyrazole-4-carboxamide
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. Although the direct synthesis of 3-(3-bromophenyl)-1-(2-cyanoethyl)-N-(4-nitrophenyl)-1H-pyrazole-4-carboxamide is not detailed in the available literature, similar compounds have been synthesized through related methods. For example, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol (Zhu et al., 2014). This methodology could be adapted for the synthesis of our compound of interest by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Pyrazole derivatives often exhibit interesting molecular structures due to the presence of nitrogen atoms in the ring, which can engage in hydrogen bonding and other non-covalent interactions. While specific structural data for 3-(3-bromophenyl)-1-(2-cyanoethyl)-N-(4-nitrophenyl)-1H-pyrazole-4-carboxamide is not available, studies on similar compounds provide insights. For example, the X-ray structure, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives reveal the significance of hydrogen bonding and π-interactions in stabilizing the molecular structure (Saeed et al., 2020).
Chemical Reactions and Properties
Pyrazole derivatives can participate in a variety of chemical reactions, thanks to the reactive nitrogen atoms and other functional groups present in their structures. For instance, nucleophilic substitution reactions can be facilitated by the presence of halogen atoms, such as bromine, allowing for further functionalization of the compound (Katoch-Rouse & Horti, 2003).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including solubility, melting point, and crystallinity, can be influenced by the nature of the substituents attached to the pyrazole core. Although specific data for our compound is lacking, similar structures have shown varied physical characteristics based on their molecular arrangements and intermolecular interactions within the crystal lattice (Jasinski et al., 2012).
properties
IUPAC Name |
3-(3-bromophenyl)-1-(2-cyanoethyl)-N-(4-nitrophenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN5O3/c20-14-4-1-3-13(11-14)18-17(12-24(23-18)10-2-9-21)19(26)22-15-5-7-16(8-6-15)25(27)28/h1,3-8,11-12H,2,10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBUWARNXYSLLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-1-(2-cyanoethyl)-N-(4-nitrophenyl)-1H-pyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



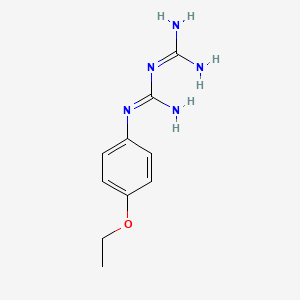

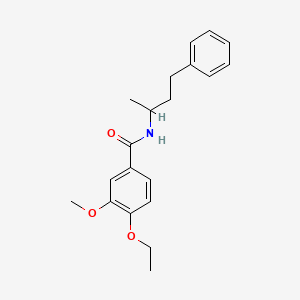
![2-(3-chlorophenyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4177765.png)
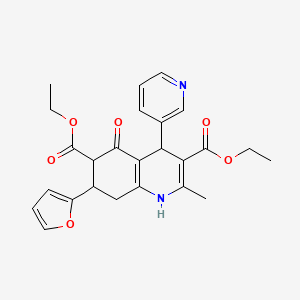
![N-{2,4-bis[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4177786.png)
![3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}bicyclo[3.3.1]nonan-9-one](/img/structure/B4177789.png)
![2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B4177795.png)
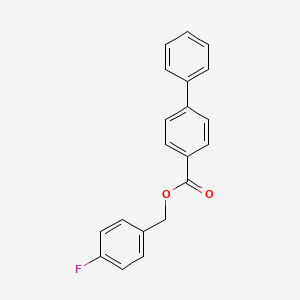
![12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4177807.png)
![2-{3-[(4-{[(4-methoxyphenyl)amino]carbonyl}-2-nitrophenyl)amino]propyl}-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4177830.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4177838.png)
![diethyl 5-amino-7-(2-chloro-6-fluorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4177839.png)
![N,N-dibenzyl-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4177840.png)